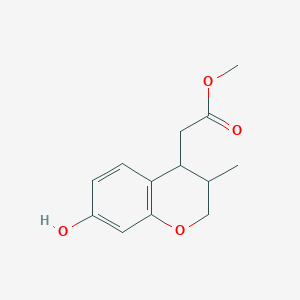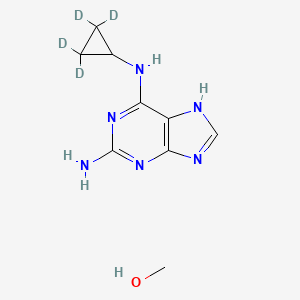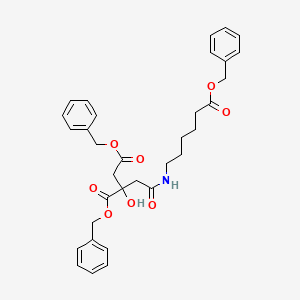
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate typically involves multistep organic synthesis techniques. One common method starts with the preparation of intermediate compounds such as benzyl alcohol and benzaldehyde. These intermediates undergo various reactions, including condensation, oxidation, and esterification, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperature, pressure, and pH .
Major Products Formed
Major products formed from these reactions include various substituted benzyl derivatives, ketones, alcohols, and amines. These products can be further utilized in the synthesis of more complex molecules or in various industrial applications .
Aplicaciones Científicas De Investigación
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl ketone: Shares structural similarities but differs in functional groups and reactivity.
Benzyl alcohol: A simpler compound with fewer functional groups.
Benzaldehyde: Another related compound with distinct chemical properties .
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C33H37NO8 |
|---|---|
Peso molecular |
575.6 g/mol |
Nombre IUPAC |
dibenzyl 2-hydroxy-2-[2-oxo-2-[(6-oxo-6-phenylmethoxyhexyl)amino]ethyl]butanedioate |
InChI |
InChI=1S/C33H37NO8/c35-29(34-20-12-4-11-19-30(36)40-23-26-13-5-1-6-14-26)21-33(39,32(38)42-25-28-17-9-3-10-18-28)22-31(37)41-24-27-15-7-2-8-16-27/h1-3,5-10,13-18,39H,4,11-12,19-25H2,(H,34,35) |
Clave InChI |
NZADVBRAEORXKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


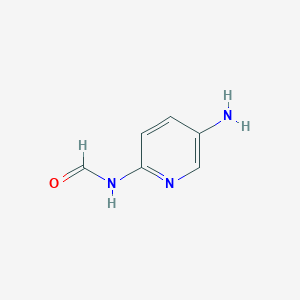
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

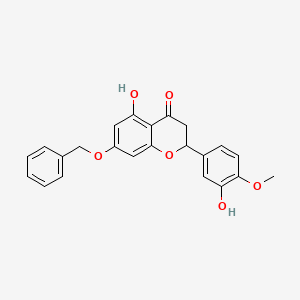
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

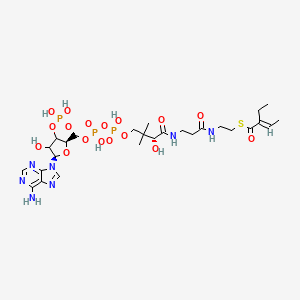
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
